REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:7][C:6]=1[O:22][CH3:23])([CH3:4])([CH3:3])[CH3:2].NN>C(O)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:22][CH3:23])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O)OC
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Name
|
|
Quantity
|
203 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with water (25 mL) and ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (25-40% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |